Cohulupone is primarily sourced from the hops plant, Humulus lupulus, where it is formed during the oxidation of colupulone, a β-acid. The molecular weight of cohulupone is 318 g/mol, and it belongs to a class of compounds known as bitter acids, which are crucial for imparting bitterness and aroma to beer. Cohulupone, along with hulupone (its structural counterpart), represents a group of oxidation products that arise during the brewing process when α- and β-acids undergo various transformations including isomerization and oxidation .
Cohulupone can be synthesized through several methods, primarily involving the oxidation of β-acids. The synthesis typically starts with hop extracts rich in β-acids, which are subjected to oxidative conditions.
Cohulupone has a complex molecular structure characterized by a five-membered ring system that results from cyclization during its formation.
The molecular structure can be represented as follows:
Cohulupone participates in various chemical reactions, primarily as an oxidized product of colupulone.
The mechanism by which cohulupone exerts its effects—particularly in terms of bitterness—relies on its interaction with taste receptors.
Cohulupone exhibits several notable physical and chemical properties:
Cohulupone has several applications primarily within the food industry and pharmaceuticals:
Humulus lupulus L. belongs to the Cannabaceae family within the order Rosales, sharing phylogenetic proximity with Cannabis sativa. This dioecious perennial is characterized by twining herbaceous stems that can exceed 10 meters annually, utilizing rigid trichomes for climbing support. The genus Humulus comprises three recognized species: H. lupulus (temptemperate Northern Hemisphere), H. japonicus (East Asia), and H. yunnanensis (endemic to Yunnan, China). Female plants produce compound strobili (cones) containing glandular trichomes (lupulin glands) that serve as exclusive biosynthetic sites for Cohulupone and related specialized metabolites. These secretory structures form a chemical defense system against herbivores and pathogens while contributing to plant reproductive success through pollinator attraction. The species exhibits notable infraspecific diversity with over 200 cultivated varieties developed through selective breeding programs targeting distinct chemotypes, including those with elevated β-acid compositions [5] [7] [9].
Table 1: Taxonomic Classification of Cohulupone-Producing Humulus lupulus
Taxonomic Rank | Classification | Relevance to Cohulupone |
---|---|---|
Kingdom | Plantae | Primary producer of specialized metabolites |
Family | Cannabaceae | Shared biosynthetic pathways with cannabis |
Genus | Humulus | Genus-specific production of lupulones |
Species | H. lupulus L. | Main species for commercial cohulupone production |
Cultivars | High-β varieties | Elevated cohulupone content (e.g., Herkules, Columbus) |
Cohulupone (C₂₆H₃₈O₄) is characterized by a tricyclic ring system with two prenyl groups and an isovaleryl side chain. Its molecular architecture features a β-tricarbonyl moiety enabling keto-enol tautomerism, which influences both chemical reactivity and biological activity. Cohulupone biosynthesis proceeds via the prenylated polyketide pathway: three malonyl-CoA units condense with acetyl-CoA to form a polyketide chain that undergoes prenylation (dimethylallyl diphosphate addition) and cyclization. This homologue specifically derives from isovaleryl-CoA starter units, distinguishing it from n-lupulone (derived from isobutyryl-CoA) and adlupulone (derived from 2-methylbutyryl-CoA). Cohulupone typically constitutes 20-65% of total β-acids in commercial hop cultivars, with concentrations influenced by genetic factors, environmental conditions, and harvest timing [1] [3].
Table 2: Structural and Compositional Characteristics of Cohulupone vs. β-Acid Homologues
Parameter | Cohulupone | n-Lupulone | ad-Lupulone |
---|---|---|---|
Molecular Formula | C₂₆H₃₈O₄ | C₂₅H₃₆O₄ | C₂₆H₃₈O₄ |
Acyl Side Chain | Isovaleryl | Isocaproyl | 2-Methylbutyryl |
Relative Abundance | 20-65% | 30-55% | 10-15% |
Crystal Structure | Monoclinic | Not reported | Not reported |
Melting Point (°C) | 94 ± 1 | Variable | Variable |
The compound exhibits structure-dependent bioactivities distinct from its homologues. In vitro studies demonstrate superior antibacterial potency for Cohulupone against Gram-positive bacteria (MIC 0.66 μg/mL) compared to n-/ad-lupulone mixtures (MIC 0.74 μg/mL), attributed to enhanced membrane interaction capabilities. Its antioxidant mechanisms include both free radical quenching (ORAC value contribution) and metal ion chelation, with purified Cohulupone showing dose-dependent DPPH radical scavenging (EC₅₀ = 37.5 μg/mL). In hop extracts, Cohulupone content correlates positively with total antioxidant capacity (R² = 0.89), though synergistic interactions with xanthohumol and α-acids complicate predictive models. The compound's redox chemistry involves hydrogen atom transfer from the enolized β-triketone system, generating stable resonance structures that terminate oxidative chain reactions [1] [3] [6].
The historical recognition of Cohulupone parallels brewing's scientific transformation. While hop use was documented in 9th-century Babylonian texts and medieval European monasteries, chemical characterization began when the French apothecary Tournefort identified lupulin in 1698. Industrialization drove analytical advances: O'Sullivan's 1860 chromatography differentiated α- and β-acid fractions, while Chapman's 1900s fractionation identified Cohulupone as a principal β-acid component. The compound's structural elucidation culminated in Vilander's 1930s proposal, later refined through single-crystal X-ray diffraction in the 21st century, confirming its keto-enol tautomerism and crystalline lattice organization [3] [9].
Table 3: Milestones in Cohulupone Research
Period | Key Advancement | Impact on Cohulupone Understanding |
---|---|---|
Pre-1900 | Lupulin gland identification | Recognition of bitter resin sources |
1900-1930 | Crude β-acid fraction isolation | Differentiation from α-acids |
1930-1960 | Structural proposal by Vilander | Initial characterization attempts |
1970-1990 | HPLC quantification methods | Accurate compositional analysis |
2000-Present | X-ray crystallography (Wang et al., 2022) | Definitive structural confirmation |
2010-Present | Synchrotron-based metabolomics | Biosynthetic pathway elucidation |
Brewing science historically prioritized α-acids for bitterness utilization, considering β-acids as brewing waste due to their wort insolubility. This perspective shifted with the discovery that oxidized Cohulupone derivatives contribute significantly to aged hop character in traditional lambic beers. Contemporary phytochemistry recognizes Cohulupone as a multifunctional phytochemical beyond brewing, with research expanding toward pharmacological applications. Modern chromatographic techniques (HPLC-DAD-ESI/MSⁿ) enable precise quantification of Cohulupone across cultivars, revealing chemotaxonomic patterns: German high-resin varieties (Herkules, Columbus) contain 40-50% Cohulupone within β-acids, while Czech aromatic hops (Saaz) exhibit <25%. Current investigations focus on bioactivity optimization through structural derivatization and green extraction technologies (e.g., supercritical CO₂) to enhance yield and purity for pharmaceutical applications [3] [5] [9].
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